N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine
Description
N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS: 122215-84-3, molecular formula: C₃₀H₂₃N, molecular weight: 397.51) is a triarylamine derivative characterized by two biphenyl groups and one phenyl group attached to a central nitrogen atom. It serves as a structural motif in organic electronics and pharmaceuticals due to its extended π-conjugation and charge-transport properties . The compound is stored under dry conditions at room temperature and exhibits hazards related to skin/eye irritation and toxicity upon ingestion (H302, H315, H319) .
Properties
IUPAC Name |
N,4-diphenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N/c1-4-10-24(11-5-1)26-16-20-29(21-17-26)31(28-14-8-3-9-15-28)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVZTGWNITVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves the coupling of biphenyl derivatives with amine groups. One common method is the Ullmann reaction, which involves the coupling of aryl halides with amines in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted biphenyl compounds .
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. In organic electronics, it functions by facilitating the transport of holes (positive charge carriers) through its conjugated structure, enhancing the efficiency of devices like OLEDs . In medicinal applications, the compound may interact with specific proteins or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- Structure : Incorporates a thiophene ring and hexyloxy substituents on biphenyl groups.
- Synthesis : Prepared via Buchwald–Hartwig cross-coupling, highlighting the role of palladium catalysts in triarylamine synthesis .
- Properties : The hexyloxy groups enhance solubility and processability for optoelectronic applications, while the thiophene moiety introduces electron-rich characteristics, improving photovoltaic performance compared to the target compound .
N-([1,1'-Biphenyl]-4-yl)-N-(3,5-dimethoxyphenyl)-[1,1'-biphenyl]-4-amine (2a)
- Structure : Features electron-donating 3,5-dimethoxyphenyl substituents.
- Synthesis : Achieved in 85% yield using a palladium-catalyzed C–C coupling reaction .
N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine
- Structure : Contains a chloro substituent on one biphenyl ring.
Alkyl vs. Aryl Substituents on the Amine Nitrogen
N-Alkyl Derivatives (e.g., N-isobutyl-, N-sec-butyl-[1,1'-biphenyl]-4-amine)
- Structure : Alkyl chains (isobutyl, sec-butyl) replace aryl groups on the nitrogen.
- Synthesis : Nickel-catalyzed amination yields these derivatives with moderate efficiency (67–75%) .
- Properties: Alkyl substituents reduce steric hindrance and improve solubility in nonpolar solvents, contrasting with the rigid, planar structure of the target compound, which favors solid-state π-stacking .
Extended Conjugation Systems
4''-Methyl-[1,1':4',1''-terphenyl]-4-amine (MPP)
- Structure : Terphenyl backbone with a methyl substituent.
Data Table: Key Comparisons
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 360.48 g/mol
- CAS Number : 199121-98-7
Research indicates that compounds with biphenyl structures often exhibit interactions with biological macromolecules, influencing various cellular pathways. The biphenyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with target proteins.
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of related biphenyl compounds. For instance, a synthesized derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 62.5 µg/mL .
Anticancer Potential
The anticancer activity of biphenyl derivatives has been explored extensively. For example, compounds similar to this compound have shown efficacy against various cancer cell lines. In a study involving multiple derivatives, the most potent compound exhibited an IC value of 193.93 µg/mL against A549 lung cancer cells .
Study 1: Antimicrobial Evaluation
A recent study synthesized several biphenyl derivatives and evaluated their antimicrobial activity. The results indicated that certain modifications to the biphenyl structure significantly enhanced antibacterial properties. The data showed that while some compounds were inactive, others displayed promising activity against common pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4b | 62.5 | Effective against Gram-positive bacteria |
| 5a | >500 | Inactive |
Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer activities, various biphenyl derivatives were tested against human cancer cell lines. The findings underscored the structural importance in determining biological efficacy.
| Compound | Cell Line | IC (µg/mL) | Activity Level |
|---|---|---|---|
| 7f | A549 | 193.93 | Moderate |
| Control | A549 | 371.36 | High |
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of specific functional groups in the biphenyl structure significantly influences biological activity. The introduction of electron-donating or withdrawing groups can modulate the compound's interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
